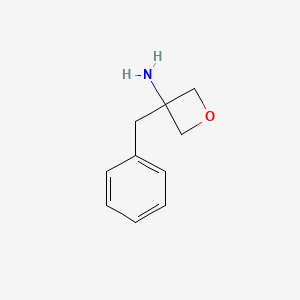

3-Benzyloxetan-3-amine

Description

Significance of Amines and Oxetanes in Organic Synthesis and Medicinal Chemistry

Amines, organic compounds bearing a nitrogen atom with a lone pair of electrons, are fundamental to a vast range of chemical and biological processes. purkh.comnumberanalytics.comuniversalclass.com Their basicity and nucleophilicity make them crucial intermediates and building blocks in organic synthesis. numberanalytics.comamerigoscientific.comijrpr.com In the realm of medicinal chemistry, the amine functional group is a ubiquitous feature in a multitude of pharmaceuticals, including antibiotics, antidepressants, and anticancer agents. purkh.comijrpr.com Amines are also integral to biologically critical molecules such as amino acids, the building blocks of proteins, and neurotransmitters that govern brain function. purkh.com

Oxetanes, four-membered cyclic ethers, have emerged as increasingly valuable motifs in drug discovery and medicinal chemistry. acs.orgnih.gov Their compact, three-dimensional structure, polarity, and low molecular weight are desirable attributes for developing new therapeutic agents. acs.orgnih.gov The oxetane (B1205548) ring can act as a bioisostere for other common functional groups like carbonyls and gem-dimethyl groups, often leading to improved physicochemical properties such as solubility, metabolic stability, and lipophilicity. acs.orgacs.org The introduction of an oxetane can also influence the basicity of nearby functional groups, a critical parameter in drug design. nih.govacs.org

The combination of amine and oxetane functionalities within a single molecule, creating oxetane-containing amine scaffolds, offers a powerful strategy for medicinal chemists. Over half of the oxetane-containing compounds in recent drug discovery campaigns are amino-oxetanes, where the oxetane motif serves to modulate the basicity of the amine. acs.orgnih.gov

Overview of 3-Substituted Oxetanes as Building Blocks

Within the family of oxetanes, those substituted at the 3-position are of particular interest to synthetic chemists. nih.gov The commercial availability of 3-monosubstituted oxetane building blocks is significantly greater than that of their 2-substituted or 3,3-disubstituted counterparts, which has led to their increased use in medicinal chemistry programs. nih.gov This prevalence is reflected in the substitution patterns of oxetane-containing active pharmaceutical ingredients, which are predominantly 3-monosubstituted. nih.gov

The utility of 3-substituted oxetanes stems from their ability to serve as versatile platforms for further chemical modification. Common building blocks include 3-aminooxetanes and oxetan-3-one, the latter frequently employed in reductive amination reactions to generate a wide array of 3-aminooxetane derivatives. acs.orgnih.gov The development of new synthetic methods continues to expand the diversity of accessible 3-substituted oxetanes, providing chemists with a rich toolbox for molecular design. nih.govrsc.org

Rationale for Investigating 3-Benzyloxetan-3-amine as a Research Target

The specific focus on this compound as a research target is driven by the unique combination of its structural features. The presence of the 3-aminooxetane core provides the desirable physicochemical properties associated with this scaffold, such as modulated basicity and increased three-dimensionality. The benzyl (B1604629) group at the 3-position introduces a lipophilic aromatic moiety, which can be crucial for interactions with biological targets.

The synthesis of 3-substituted 3-aminooxetanes allows for the creation of quaternary carbon centers, a valuable feature in complex molecule synthesis. rsc.org Research into compounds like this compound aims to explore the synthetic utility of this scaffold and to understand how the interplay between the oxetane, amine, and benzyl groups influences its chemical reactivity and potential biological activity.

Scope and Objectives of the Academic Research

Academic research centered on this compound and related compounds typically encompasses several key objectives:

Development of Novel Synthetic Methodologies: A primary goal is to devise efficient and versatile synthetic routes to access this compound and its derivatives. This includes exploring new catalytic systems and reaction conditions to improve yields and stereoselectivity. chemrxiv.org

Exploration of Chemical Reactivity: Researchers aim to understand the chemical behavior of the 3-aminooxetane scaffold, particularly its amphoteric nature, which allows it to react as both a nucleophile and an electrophile. rsc.org This includes studying its participation in various chemical transformations to construct more complex heterocyclic systems. researchgate.net

Investigation of Structure-Activity Relationships: In the context of medicinal chemistry, a major objective is to synthesize a library of derivatives based on the this compound core and evaluate their biological activity. This allows for the elucidation of structure-activity relationships (SAR), providing insights into how specific structural modifications impact potency and selectivity for a given biological target. nih.gov

Evaluation of Physicochemical Properties: A key aspect of the research involves characterizing the physicochemical properties of this compound and its analogs, such as solubility, lipophilicity, and metabolic stability, to assess their drug-like potential. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-benzyloxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10(7-12-8-10)6-9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWABWIXMINBEBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyloxetan 3 Amine and Its Derivatives

Established Synthetic Routes for Oxetane-3-amines

The general synthesis of oxetane-3-amines can be approached through several reliable and well-documented routes. These methods often utilize readily available precursors like oxetan-3-one or other 3-substituted oxetanes.

Direct amination reactions typically involve the nucleophilic substitution of a leaving group at the 3-position of the oxetane (B1205548) ring. A common strategy employs a 3-mesyloxy or 3-tosyloxy oxetane, which can be displaced by an amine nucleophile. An alternative to direct amination involves a two-step process starting with the substitution of a mesylate with an azide (B81097) anion, followed by reduction of the resulting azido-oxetane. chemrxiv.org The Staudinger reaction is a smooth and effective method for this azide-to-amine transformation. chemrxiv.org These methods provide a clear pathway to 3-aminooxetanes from 3-hydroxyoxetane precursors.

Reductive amination is a widely used and highly effective one-pot method for synthesizing substituted amines. wikipedia.orgmasterorganicchemistry.com This approach is particularly prevalent for the synthesis of 3-aminooxetanes, starting from the key intermediate, oxetan-3-one. nih.gov The reaction proceeds by the condensation of oxetan-3-one with a primary or secondary amine to form an intermediate imine or enamine species. wikipedia.org This intermediate is then reduced in situ by a suitable reducing agent to yield the final amine product. masterorganicchemistry.com

The choice of reducing agent is crucial for the success of the reaction. Mild hydride reagents are preferred as they selectively reduce the imine in the presence of the ketone starting material. masterorganicchemistry.com Commonly used reagents include:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and effective reagent for reductive aminations. masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, though its use raises concerns about cyanide in the waste stream. masterorganicchemistry.com

Titanium(IV) isopropoxide (Ti(OiPr)₄) can be employed as a Lewis acid to facilitate the initial imine formation. masterorganicchemistry.com This versatile reaction allows for the introduction of a wide array of substituents on the nitrogen atom, depending on the choice of the starting amine.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical route to complex molecules. nih.gov The synthesis of oxetane-containing spirocycles has been achieved through a four-component A³-based cascade reaction. mdpi.com This reaction involves a 1,2-amino alcohol, formaldehyde, an alkyne, and, notably, 3-oxetanone (B52913), catalyzed by a copper/acid system. mdpi.com While this specific example leads to more complex spirooxazolidines, it highlights the potential of using 3-oxetanone as a component in MCRs to build diverse scaffolds incorporating the oxetane-3-amine motif. mdpi.com

Targeted Synthesis of 3-Benzyloxetan-3-amine

The direct synthesis of this compound is most efficiently achieved via the reductive amination of oxetan-3-one with benzylamine (B48309). This targeted approach requires careful consideration of the precursor synthesis and optimization of the reaction conditions.

Another established route to the oxetane core involves intramolecular Williamson etherification, where a suitable diol precursor is cyclized to form the four-membered ring. acs.orgmagtech.com.cn For example, 3,3-disubstituted oxetanes can be synthesized from diol precursors via tosylation and subsequent base-mediated cyclization. acs.org

| Precursor | Synthetic Method | Key Reagents | Advantage |

| Oxetan-3-one | Gold-catalyzed oxidation/cyclization | Propargyl alcohol, Gold catalyst | One-step, high efficiency, mild conditions nih.gov |

| Substituted Oxetanes | Intramolecular Williamson Etherification | 1,3-Diol derivatives, Base (e.g., KOtBu) | General route to the oxetane ring acs.org |

This table is interactive and represents data from the text.

For the reductive amination of oxetan-3-one with benzylamine, optimizing reaction parameters is key to maximizing yield and minimizing byproducts.

Reaction Scheme: Oxetan-3-one + Benzylamine --(Reducing Agent, Solvent)--> this compound

Key optimization parameters include:

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and selectivity, which prevents over-reduction or side reactions.

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are commonly used.

pH Control: The reaction is typically run under weakly acidic conditions to promote imine formation without causing degradation of the acid-sensitive oxetane ring. Acetic acid is often added as a catalyst.

Temperature: The reaction is generally performed at room temperature. Precise temperature control can be crucial, as higher temperatures might lead to decomposition of the strained oxetane ring. chemrxiv.org

Enantioselective Synthesis of Chiral this compound Derivatives

The creation of the chiral quaternary stereocenter at the C3 position of the oxetane ring is a formidable synthetic challenge. Several strategies have been developed to achieve high levels of enantioselectivity in the synthesis of 3-substituted-3-aminooxetanes.

Asymmetric Catalysis in Oxetane Ring Formation

Asymmetric catalysis offers an elegant and efficient route to chiral oxetanes by employing a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. One of the primary strategies involves the asymmetric ring-opening of prochiral 3-substituted oxetanes, which can provide access to highly functionalized chiral building blocks. While direct asymmetric catalytic formation of the this compound ring system is not extensively documented, related methodologies provide a strong foundation for its potential synthesis.

For instance, the use of chiral Brønsted acids has emerged as a promising catalytic system for the asymmetric ring-opening of 3-substituted oxetanes. These catalysts can activate the oxetane ring towards nucleophilic attack, with the chiral environment of the catalyst directing the stereochemical outcome of the reaction. Although specific applications to this compound are not prevalent in the literature, the general principle suggests that a suitably designed chiral catalyst could facilitate the enantioselective addition of a benzyl (B1604629) nucleophile and an amine equivalent to a prochiral oxetane precursor.

Another approach involves the use of chiral Lewis acid catalysts in cycloaddition reactions to form the oxetane ring. While less common for the synthesis of 3,3-disubstituted oxetanes, this strategy remains a viable area of research. The development of new chiral ligands and catalytic systems is crucial for advancing the direct asymmetric synthesis of complex oxetanes like this compound.

| Catalytic System | Approach | Potential Application to this compound |

| Chiral Brønsted Acids | Asymmetric ring-opening of 3-substituted oxetanes | Enantioselective addition of benzyl and amine nucleophiles to a prochiral oxetane. |

| Chiral Lewis Acids | Asymmetric [2+2] cycloadditions | Enantioselective formation of the oxetane ring from appropriate precursors. |

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary can be removed, yielding the enantiomerically enriched product. This is a robust and widely used strategy in asymmetric synthesis.

One of the most well-established classes of chiral auxiliaries is the Evans oxazolidinones. These can be acylated and then subjected to diastereoselective alkylation reactions. For the synthesis of a precursor to this compound, one could envision attaching an oxetane-containing carboxylic acid to an Evans auxiliary. Subsequent diastereoselective α-benzylation, followed by a Curtius rearrangement or a similar transformation to install the amine group, and finally, cleavage of the auxiliary would provide the chiral target molecule. The steric hindrance provided by the auxiliary directs the approach of the electrophile (in this case, a benzylating agent) to one face of the enolate, leading to a high degree of diastereoselectivity.

Another powerful chiral auxiliary for the synthesis of chiral amines is Ellman's tert-butanesulfinamide. This auxiliary can be condensed with a ketone (e.g., oxetan-3-one) to form a sulfinylimine. Diastereoselective addition of a benzyl nucleophile (e.g., a Grignard or organolithium reagent) to the sulfinylimine, followed by removal of the auxiliary, would yield the chiral 3-benzyl-3-aminooxetane. The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the nucleophilic attack.

| Chiral Auxiliary | General Approach | Application to this compound Synthesis |

| Evans Oxazolidinones | Diastereoselective α-alkylation of an acylated auxiliary. | Diastereoselective benzylation of an oxetane-3-carboxylic acid derivative. |

| tert-Butanesulfinamide | Diastereoselective nucleophilic addition to a sulfinylimine. | Diastereoselective benzylation of the sulfinylimine derived from oxetan-3-one. |

Enzymatic Approaches for Chiral Amine Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. Lipases are particularly versatile enzymes that can be used for the kinetic resolution of racemic mixtures. In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.

For the synthesis of enantiomerically enriched this compound, a lipase-catalyzed kinetic resolution of a racemic precursor could be employed. For example, a racemic mixture of N-acetyl-3-benzyloxetan-3-amine could be subjected to hydrolysis by a lipase (B570770). The enzyme would selectively hydrolyze one enantiomer of the acetylated amine, allowing for the separation of the unreacted acetylated enantiomer from the hydrolyzed amine enantiomer. The success of this approach depends on the ability of the lipase to differentiate between the two enantiomers, which is often high.

| Enzyme Class | Method | Application to this compound |

| Lipases | Kinetic Resolution / Dynamic Kinetic Resolution | Enantioselective acylation or hydrolysis of a racemic this compound derivative. |

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic route from the laboratory bench to a preparative scale (kilogram or larger) presents a unique set of challenges. For the synthesis of this compound and its derivatives, several factors must be carefully considered to ensure a safe, efficient, and economically viable process.

One of the primary concerns is the stability of the oxetane ring. Oxetanes are strained four-membered rings and can be susceptible to ring-opening under harsh conditions, particularly acidic or strongly nucleophilic environments. nih.govrsc.org Therefore, reaction conditions must be carefully optimized to be mild and tolerant of the oxetane moiety. This includes the choice of reagents, solvents, and temperature. For example, transformations that are successful on a small scale might lead to significant decomposition and byproduct formation when conducted on a larger scale due to issues with heat transfer and mixing.

The cost and availability of starting materials and reagents are also critical factors. For a process to be commercially viable, the starting materials should be readily available and inexpensive. Similarly, the use of expensive chiral catalysts or auxiliaries on a large scale can be prohibitive unless they can be efficiently recovered and recycled.

Purification of the final product and intermediates is another significant challenge in process scale-up. Chromatographic purification, which is common in a laboratory setting, is often impractical and costly for large quantities. Therefore, developing a process that yields a product of high purity directly from the reaction or that can be purified by crystallization or distillation is highly desirable.

Safety is of paramount importance in any chemical process, and the potential hazards associated with the reagents and reaction conditions must be thoroughly evaluated. This includes thermal stability of intermediates, potential for runaway reactions, and the toxicity of all substances involved. A comprehensive process safety assessment is essential before any scale-up is attempted.

| Consideration | Key Challenges | Potential Solutions |

| Ring Stability | Susceptibility to ring-opening under harsh conditions. nih.govrsc.org | Use of mild reaction conditions; careful control of temperature and pH. |

| Cost of Goods | Expensive starting materials, catalysts, or auxiliaries. | Sourcing of cost-effective starting materials; catalyst/auxiliary recycling. |

| Purification | Difficulty of large-scale chromatographic purification. | Development of crystallization- or distillation-based purification methods. |

| Safety | Potential for runaway reactions; handling of hazardous materials. | Thorough process safety analysis; implementation of robust process controls. |

| Process Efficiency | Low yields; long reaction times; excessive waste. | Process optimization through Design of Experiments (DoE); development of efficient work-up procedures. |

Reactivity Studies of 3 Benzyloxetan 3 Amine

Amine Functional Group Reactivity

The primary amine group in 3-Benzyloxetan-3-amine is a versatile functional handle that readily participates in reactions typical of primary amines, including alkylation, acylation, and sulfonylation. These reactions allow for the straightforward synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

The nitrogen atom in this compound can act as a nucleophile to react with alkylating agents, such as alkyl halides, to form secondary and tertiary amines. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions.

Direct alkylation of amines can sometimes lead to a mixture of products due to the increasing nucleophilicity of the secondary and tertiary amine products. utdallas.edu However, selective N-alkylation of various amines with alcohols has been achieved using specific catalysts, such as manganese pincer complexes, which can offer high selectivity for monoalkylation. nih.gov For instance, the alkylation of anilines with benzyl (B1604629) alcohol has been shown to proceed with good yields and high selectivity. nih.gov Another approach to control alkylation is through reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine, followed by reduction to the corresponding secondary or tertiary amine. researchgate.netbath.ac.uk

| Reactant 1 | Reactant 2 | Product Type | General Method |

| This compound | Alkyl Halide | Secondary/Tertiary Amine | Direct Alkylation |

| This compound | Aldehyde/Ketone | Secondary/Tertiary Amine | Reductive Amination |

| This compound | Alcohol | Secondary Amine | Catalytic N-alkylation |

This table presents plausible reaction pathways for the alkylation of this compound based on general amine reactivity.

Primary amines like this compound readily undergo acylation with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are generally high-yielding and provide crystalline products that are useful for characterization and as intermediates in further synthetic transformations. The acylation of benzyl alcohol and various amines has been reported to proceed efficiently under catalyst- and solvent-free conditions. researchgate.net

| Reagent Type | Example Reagent | Product |

| Acylating Agent | Acetyl Chloride | N-(3-Benzyloxetan-3-yl)acetamide |

| Acylating Agent | Acetic Anhydride | N-(3-Benzyloxetan-3-yl)acetamide |

| Sulfonylating Agent | Benzenesulfonyl Chloride | N-(3-Benzyloxetan-3-yl)benzenesulfonamide |

This table illustrates expected products from the acylation and sulfonylation of this compound based on general amine reactivity.

The amine functionality of this compound allows for various derivatization reactions that are crucial for both analytical and synthetic purposes. For analytical applications, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to improve the volatility, thermal stability, and detectability of the analyte. nih.govbeilstein-journals.orgbeilstein-journals.orgrsc.org Common derivatizing agents for primary amines include silylating agents (e.g., BSTFA), acylating agents (e.g., TFAA), and alkylating agents. nih.govbeilstein-journals.orgacs.org

From a synthetic standpoint, derivatization of the amine group can be used to introduce a wide array of functional groups, enabling the synthesis of novel compounds with diverse properties. For example, reaction with isocyanates or isothiocyanates would yield urea (B33335) or thiourea (B124793) derivatives, respectively. The synthesis of N-benzylidene derivatives of other amino compounds has been reported, suggesting similar Schiff base formation is possible with this compound. researchgate.net These derivatives can serve as key intermediates in the construction of more complex molecular architectures. thieme-connect.deresearchgate.netmagtech.com.cn

Oxetane (B1205548) Ring Reactivity

The oxetane ring in this compound is a strained four-membered ether. This ring strain (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions by various nucleophiles, a reactivity that is exploited in organic synthesis to generate 1,3-difunctionalized compounds. beilstein-journals.org

The oxetane ring can be opened by a wide range of nucleophiles, including organometallic reagents, amines, alcohols, and thiols. The regioselectivity of the ring-opening of unsymmetrically substituted oxetanes is influenced by both steric and electronic factors. nih.gov In general, under neutral or basic conditions, strong nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the oxygen. nih.gov

The ring-opening of oxetanes is significantly facilitated by the presence of an acid catalyst, which can be either a Brønsted or a Lewis acid. uni-muenchen.de The acid protonates or coordinates to the oxygen atom of the oxetane, making the ring more susceptible to nucleophilic attack, even by weak nucleophiles. nih.govresearchgate.net

Under acidic conditions, the regioselectivity of the ring-opening of unsymmetrical oxetanes is often governed by electronic effects. nih.gov The protonated oxetane can undergo nucleophilic attack at the more substituted carbon atom due to the development of a partial positive charge at this position, resembling an SN1-like mechanism. Lewis acids can also catalyze the ring-opening of oxetanes by coordinating to the oxygen atom and activating the ring. nih.gov For example, the Lewis acid-catalyzed ring-opening of epoxides (a related class of strained ethers) with amines is a well-established method for the synthesis of β-amino alcohols. beilstein-journals.org A similar reactivity pattern is expected for this compound, where acid catalysis would promote the ring-opening by various nucleophiles to afford 1,3-amino alcohol derivatives. The acid-catalyzed hydrolysis of a related compound, 3-phenyl-2-oxetanone, has been studied, indicating the susceptibility of the oxetane ring to cleavage under acidic conditions.

| Nucleophile | Catalyst | Expected Major Product |

| H₂O | H⁺ | 1-Benzylamino-2-(hydroxymethyl)propan-2-ol |

| Methanol | H⁺ | 1-Benzylamino-2-(methoxymethyl)propan-2-ol |

| Aniline | Lewis Acid | 1-Benzylamino-2-(phenylaminomethyl)propan-2-ol |

This table provides hypothetical outcomes for the acid-catalyzed ring-opening of this compound based on established principles of oxetane reactivity.

Ring-Opening Reactions with Various Nucleophiles

Base-Catalyzed Ring-Opening

While oxetanes are generally less reactive towards nucleophiles than their three-membered epoxide counterparts, ring-opening can be achieved under basic or nucleophilic conditions, often requiring elevated temperatures. researchgate.net For this compound, a strong external base could potentially deprotonate the primary amine, forming an amide anion. However, due to the presence of the amine itself, intermolecular nucleophilic attack is a more likely scenario. One molecule of this compound could act as a nucleophile, attacking the methylene (B1212753) carbon (C2 or C4) of the oxetane ring of another molecule. This reaction would be slow and likely require forcing conditions.

A more plausible base-catalyzed ring-opening would involve a strong, non-nucleophilic base to deprotonate an external nucleophile, which then attacks the oxetane ring. The regioselectivity of such an attack is dictated by steric hindrance, with the nucleophile preferentially attacking the less substituted methylene carbons of the oxetane ring. magtech.com.cn

Regioselectivity and Stereoselectivity in Ring-Opening

The ring-opening of the 3-substituted oxetane ring in this compound can proceed via two main pathways, depending on the reaction conditions.

Nucleophilic Attack (SN2-type): Under neutral or basic conditions, strong nucleophiles will typically attack the less sterically hindered carbon atoms of the oxetane ring (C2 or C4). magtech.com.cn This is a classic SN2-type reaction, which would result in the formation of a 1,3-disubstituted propane (B168953) derivative. Given the symmetry of the oxetane ring relative to the C3 position, attack at C2 or C4 would be electronically equivalent in the absence of other directing groups.

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, activating the ring towards nucleophilic attack. researchgate.netmagtech.com.cn This activation facilitates ring-opening with even weak nucleophiles. The regioselectivity in acid-catalyzed reactions is more complex and depends on the stability of the resulting carbocation-like transition state. magtech.com.cn For this compound, protonation of the oxygen would be followed by nucleophilic attack. The attack could occur at the tertiary carbon (C3) or the methylene carbons (C2/C4). Attack at C3 would be electronically favored due to the formation of a more stable tertiary carbocation intermediate. thieme.denih.govspringernature.com

Table 1: Predicted Regioselectivity in the Ring-Opening of this compound

| Reaction Condition | Attacking Nucleophile | Predicted Major Product Structure | Rationale |

|---|---|---|---|

| Basic/Nucleophilic | Strong Nucleophile (e.g., RS⁻) | Nu-CH₂-C(CH₂OH)(NHBn)-CH₂-OH | SN2 attack at the less hindered carbon. |

This table is illustrative and based on general principles of oxetane reactivity.

Stereoselectivity would be a key consideration if a chiral center were present on the benzyl group or if the molecule were to react with a chiral reagent. In an SN2-type attack at C2 or C4, an inversion of stereochemistry at the point of attack would be expected.

Stability and Degradation Pathways

The stability of this compound is influenced by both the oxetane ring and the benzylamine (B48309) moiety. The strained oxetane ring is susceptible to degradation under strongly acidic or high-temperature conditions, which could lead to polymerization or decomposition.

The benzylamine portion of the molecule is prone to oxidative degradation, especially in the presence of air (oxygen), CO₂, and water. sciencemadness.org The degradation of benzylamines can proceed through oxidation to the corresponding imine, which can then be hydrolyzed to an aldehyde (in this case, likely leading to ring decomposition) and ammonia. sciencemadness.orgrsc.orgrsc.orgresearchgate.net Further oxidation could lead to carboxylic acids. sciencemadness.org

Potential Degradation Pathways:

Acid-catalyzed polymerization: Protic or Lewis acids can initiate ring-opening polymerization of the oxetane.

Oxidative degradation: The benzylamine can be oxidized, particularly when exposed to air, leading to imine formation and subsequent decomposition products. sciencemadness.orgrsc.orgrsc.org

Reaction with CO₂: Like other amines, this compound can react with atmospheric carbon dioxide to form carbonate salts. sciencemadness.org

Intermolecular and Intramolecular Reactivity Profiles

Intermolecular Reactivity:

The primary amine of this compound is a good nucleophile and can participate in a variety of intermolecular reactions, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

[3+2] Annulations: 3-Aminooxetanes have been shown to act as 1,3-amphoteric molecules in intermolecular [3+2] annulation reactions with polarized π-systems to form various five-membered heterocycles. nih.govnih.gov

Intramolecular Reactivity:

The proximity of the nucleophilic amine and the electrophilic oxetane ring allows for the possibility of intramolecular reactions, particularly under acidic conditions. Protonation of the oxetane oxygen could be followed by an intramolecular attack of the amine nitrogen on one of the oxetane carbons. However, the formation of a highly strained 3- or 4-membered ring containing nitrogen would be energetically unfavorable.

A more likely intramolecular process would involve a rearrangement following ring-opening. For instance, acid-catalyzed ring-opening to form a tertiary carbocation at C3 could be followed by migration of a group to stabilize the charge, although this is speculative without experimental evidence. Intramolecular cyclization is more commonly observed when the oxetane bears a pendant nucleophilic group that can form a 5- or 6-membered ring. nih.gov

Mechanistic Investigations of Key Reactions

While no specific mechanistic studies for this compound have been found, the mechanisms of its key potential reactions can be inferred from studies on related compounds.

Mechanism of Acid-Catalyzed Ring-Opening:

The generally accepted mechanism for the acid-catalyzed ring-opening of an oxetane involves the following steps:

Protonation/Coordination: A Brønsted or Lewis acid activates the oxetane by protonating or coordinating to the oxygen atom. researchgate.net

Nucleophilic Attack: A nucleophile attacks one of the carbon atoms of the activated oxetane. The regioselectivity of this attack is a key feature. For a 3-substituted oxetane like the target molecule, the transition state for attack at the tertiary carbon (C3) would have significant carbocationic character, making it the favored site for attack by weaker nucleophiles. thieme.denih.govspringernature.com

Deprotonation: The resulting oxonium ion is deprotonated to yield the final ring-opened product.

Table 2: Plausible Mechanism for Acid-Catalyzed Ring-Opening with an Alcohol (ROH)

| Step | Description | Intermediate Structure |

|---|---|---|

| 1 | Protonation of the oxetane oxygen by an acid (H⁺). | Protonated oxetane |

| 2 | Nucleophilic attack of the alcohol (ROH) on the tertiary carbon (C3). | Oxonium ion intermediate |

This table presents a generalized mechanism based on known oxetane chemistry.

Mechanism of Base-Catalyzed Ring-Opening:

In a base-catalyzed or nucleophilic ring-opening, the mechanism is typically a direct SN2 displacement.

Nucleophilic Attack: A strong nucleophile directly attacks one of the sterically less hindered carbon atoms (C2 or C4) of the oxetane ring. magtech.com.cn

Ring-Opening: This attack occurs in a single concerted step, leading to the opening of the ring and the formation of an alkoxide.

Protonation: The resulting alkoxide is protonated by a protic solvent or during workup to give the final 1,3-diol derivative.

Applications in Medicinal Chemistry and Drug Discovery Research

3-Benzyloxetan-3-amine as a Core Building Block for Drug Candidates

This compound serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The inherent structural features of this compound—a strained oxetane (B1205548) ring, a primary amine, and a benzyloxy group—provide multiple points for chemical modification and impart desirable physicochemical properties to the resulting derivatives.

Introduction into Novel Molecular Scaffolds

The oxetane ring, a four-membered cyclic ether, has gained considerable attention in medicinal chemistry for its ability to confer unique properties to drug candidates. nih.govnih.govacs.org Its incorporation can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the conformation of the molecule. acs.org The oxetane moiety in this compound can act as a non-classical isostere for commonly used functional groups like gem-dimethyl or carbonyl groups, offering a strategy to modulate biological activity and pharmacokinetic properties. nih.govresearchgate.net

The presence of both a primary amine and a benzyloxy group allows for the facile introduction of the this compound core into a wide variety of molecular architectures. The primary amine can be readily functionalized through reactions such as amidation, reductive amination, and alkylation to create diverse libraries of compounds. This versatility enables the exploration of novel chemical space and the generation of molecules with unique three-dimensional shapes, a key factor in achieving high-affinity and selective binding to biological targets. nih.gov For instance, the oxetane unit can be used to create sp³-rich scaffolds, which are increasingly sought after in drug discovery to improve compound properties and escape the "flatland" of predominantly aromatic structures. nih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives

The systematic modification of a lead compound and the subsequent evaluation of its biological activity, known as Structure-Activity Relationship (SAR) studies, are fundamental to the drug discovery process. The trifunctional nature of this compound provides an excellent platform for extensive SAR exploration.

Modifications can be systematically made at three key positions:

The Primary Amine: Acylation, sulfonylation, or alkylation of the amine group allows for the introduction of a wide range of substituents. These changes can probe the importance of hydrogen bonding, charge, and steric bulk at this position for target engagement.

The Benzyl (B1604629) Group: The aromatic ring of the benzyloxy moiety can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to investigate the influence of electronics and lipophilicity on activity. Structure-activity relationship studies on other benzyloxy-containing compounds have demonstrated that such substitutions can significantly impact biological potency. nih.govnih.gov

Through such systematic modifications, medicinal chemists can elucidate the key molecular interactions required for biological activity and optimize the potency, selectivity, and pharmacokinetic properties of drug candidates derived from the this compound scaffold.

Design and Synthesis of Compound Libraries Incorporating the this compound Moiety

The development of compound libraries is a critical strategy in hit identification and lead optimization. Parallel synthesis and high-throughput screening have become indispensable tools in modern drug discovery, allowing for the rapid evaluation of a large number of diverse compounds. spirochem.com The chemical tractability of this compound makes it an ideal building block for the construction of focused and diverse compound libraries.

The primary amine of this compound is particularly amenable to parallel synthesis techniques. For example, a library of amides can be readily generated by reacting this compound with a diverse panel of carboxylic acids in a multi-well plate format. Similarly, libraries of ureas, sulfonamides, and secondary amines can be synthesized using corresponding isocyanates, sulfonyl chlorides, and aldehydes/ketones via reductive amination. These parallel synthesis approaches enable the efficient exploration of a wide range of chemical substituents around the this compound core, significantly accelerating the discovery of novel bioactive molecules. spirochem.com

Potential in Targeted Therapeutic Areas (based on functional group prevalence in known drugs)

The structural motifs present in this compound, namely the benzyloxy group and the primary amine, are found in numerous approved drugs across various therapeutic areas. This prevalence suggests that derivatives of this compound may hold therapeutic potential in similar areas.

Anti-inflammatory Agents

Table 1: Examples of Anti-inflammatory Drugs with Benzyloxy or Related Moieties

| Drug Name | Therapeutic Class | Presence of Benzyloxy or Structurally Related Moiety |

| Etofenamate | NSAID | Contains a benzyloxy-like ether linkage. |

| Benzydamine | NSAID | Features a benzyl group attached to an indazole core. |

| Pranlukast | Leukotriene Receptor Antagonist | Contains a benzyloxy-like structure. |

Given the prevalence and importance of the benzyloxy group in known anti-inflammatory drugs, it is plausible that derivatives of this compound could be developed as novel anti-inflammatory agents.

Antimicrobial Agents

Primary amines are a fundamental functional group found in a wide range of antimicrobial agents, including antibacterial and antifungal drugs. whamine.comirphouse.comnih.govnih.govmdpi.comnih.gov The basic nature of the primary amine allows it to be protonated at physiological pH, leading to a positively charged species that can interact with negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. These electrostatic interactions can disrupt membrane integrity, leading to cell death. nih.gov Additionally, the primary amine can act as a key hydrogen bond donor or acceptor, facilitating binding to essential microbial enzymes or other targets.

Table 2: Examples of Antimicrobial Drugs with Primary Amine Functionality

| Drug Name | Therapeutic Class | Role of Primary Amine |

| Amikacin | Aminoglycoside Antibiotic | Essential for binding to the bacterial ribosome. |

| Sulfamethoxazole | Sulfonamide Antibiotic | Part of the core structure responsible for inhibiting dihydropteroate synthase. |

| Amphotericin B | Antifungal | Contributes to the molecule's interaction with ergosterol in fungal cell membranes. |

| Ganciclovir | Antiviral | The primary amine is a key part of the guanine nucleobase mimic. |

The presence of a primary amine in this compound suggests that its derivatives could be explored for their potential as novel antimicrobial agents. The combination of the amine with the oxetane and benzyloxy moieties could lead to compounds with unique mechanisms of action or improved pharmacological properties compared to existing antimicrobial drugs.

Neurological Disorders

The development of novel therapeutics for neurological disorders remains a critical challenge in medicinal chemistry. Research has explored various molecular frameworks to identify potent and selective ligands for neurological targets. While direct studies on this compound are limited, the broader class of molecules containing benzylamino moieties has shown relevance in this area. For instance, derivatives of 3-benzylaminomorphinan have been synthesized and evaluated for their affinity and activity at opioid receptors, which are key targets in pain management and other neurological conditions.

In a related context, multi-target ligands are being investigated for complex neurodegenerative diseases like Alzheimer's disease. nih.gov Compounds that can simultaneously modulate different biological targets, such as histamine H3 receptors and cholinesterases, are of particular interest. nih.gov For example, a series of biphenylalkoxyamine derivatives were designed as histamine H3 receptor ligands with butyrylcholinesterase inhibitory activity. nih.gov This dual-action approach aims to address the multifaceted nature of such diseases. nih.gov While not directly involving this compound, these studies highlight the strategic importance of the amine functionality in designing ligands for neurological targets.

Ligand Design and Receptor Binding Studies (Computational and Experimental)

The design of selective ligands is a fundamental aspect of drug discovery, relying on a deep understanding of ligand-receptor interactions. The introduction of specific functional groups can significantly influence a molecule's binding affinity and selectivity for its target receptor.

In the realm of opioid receptor research, the substitution at the 3-position of the morphinan scaffold has been a key area of investigation. The replacement of a hydroxyl group with an amino group, and subsequent derivatization, allows for the exploration of new interactions with the receptor. For example, the introduction of a benzylamino group at the 3-position of morphinan analogues has been shown to modulate binding affinity and selectivity for mu (μ) and kappa (κ) opioid receptors. nih.gov It was observed that benzyl substituents on the 3-amino nitrogen tended to increase the binding affinity and selectivity of the compounds. nih.gov

Computational docking studies have been employed to understand the binding modes of various ligands within the active sites of their target proteins. For instance, in the case of butyrylcholinesterase inhibitors, molecular docking has revealed how different fragments of the ligands interact with key residues in the enzyme's active site. nih.gov These studies show that basic heterocyclic moieties can be positioned between the catalytic triad and the acyl pocket, while other fragments interact with the anionic site and peripheral anionic site (PAS). nih.gov Such computational insights are invaluable for the rational design of more potent and selective inhibitors.

Experimental binding assays, such as radioligand binding assays, are crucial for determining the affinity of a compound for its target receptor. For example, the binding affinities of a series of 3-benzylamino-3-desoxymorphinan derivatives for μ, κ, and delta (δ) opioid receptors were determined, revealing that some of these ligands possessed high binding affinity at the μ and κ receptors. nih.gov

Below is a table summarizing the binding affinities of selected 3-benzylaminomorphinan analogues at the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR).

| Compound | MOR Ki (nM) | KOR Ki (nM) |

| 4a | 0.79 ± 0.11 | 140 ± 16 |

| 4c | 47 ± 1.8 | 130 ± 7.1 |

| 4d | 38 ± 3.8 | 130 ± 4.8 |

| 4e | 2.3 ± 0.28 | 110 ± 4.9 |

| 4f | 3.9 ± 0.53 | 98 ± 1.9 |

| 4g | 1.8 ± 0.32 | 100 ± 2.7 |

| 17 | 230 ± 19 | 140 ± 9.0 |

Data sourced from studies on 3-benzylaminomorphinan derivatives. nih.gov

This data illustrates how modifications to the benzylamino moiety can significantly impact receptor binding affinity.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the electronic properties of molecules. indexcopernicus.com These calculations help in understanding molecular structure, explaining reaction pathways, and detailing the electronic characteristics of reactants, intermediates, and products. d-nb.info

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, governing the molecule's electrophilicity. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. wikipedia.org

For 3-Benzyloxetan-3-amine, the FMO analysis would predict that the HOMO is primarily localized on the nitrogen atom of the amine group due to its lone pair of electrons. This high-energy orbital makes the amine group the primary site for nucleophilic attack. The LUMO is expected to be distributed over the antibonding orbitals of the benzyl (B1604629) group's aromatic ring. This distribution suggests that the molecule would accept electrons into the π-system under appropriate reaction conditions.

| Orbital | Primary Localization | Chemical Character | Implication for Reactivity |

|---|---|---|---|

| HOMO | Nitrogen atom of the amine group (lone pair) | Nucleophilic, Basic | Site for reactions with electrophiles (e.g., protonation, alkylation, acylation). |

| LUMO | π* orbitals of the benzyl group | Electrophilic | Site for reactions with strong nucleophiles or in redox processes. |

| HOMO-LUMO Gap (ΔE) | N/A (Requires specific calculation) | Indicator of chemical stability | A smaller gap suggests higher reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.gov It helps in identifying the electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. indexcopernicus.comnih.gov In an MEP map, regions of negative potential (typically colored red) correspond to areas with high electron density and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.gov

For this compound, the MEP map would show the most negative potential localized around the nitrogen atom of the amine group and the oxygen atom of the oxetane (B1205548) ring. This is due to the high electronegativity and the presence of lone pairs on these atoms. These sites represent the primary centers for interaction with electrophiles. The most positive regions would be concentrated around the hydrogen atoms of the amine group, making them susceptible to interactions with nucleophiles or acting as hydrogen bond donors. The benzyl group would exhibit a relatively neutral potential, characteristic of an aromatic ring.

Reaction Mechanism Elucidation via Computational Methods

Computational methods, especially DFT, are widely used to elucidate the detailed mechanisms of chemical reactions. nih.gov These studies involve mapping the potential energy surface of a reaction to identify all stationary points, including reactants, products, intermediates, and, most importantly, transition states.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific molecular arrangement that is intermediate between reactants and products. Computationally, a TS is characterized as a first-order saddle point on the potential energy surface, having one and only one imaginary vibrational frequency. The analysis of the TS geometry provides critical insights into bond-forming and bond-breaking processes. nih.govresearchgate.net

For a hypothetical N-alkylation reaction of this compound with an alkyl halide (e.g., methyl iodide), computational modeling could characterize the TS. In this TS structure, one would expect to see a partially formed bond between the nitrogen atom of the amine and the carbon atom of the methyl group. Simultaneously, the bond between the methyl carbon and the iodine atom would be partially broken. Geometric parameters such as bond lengths and angles within the TS structure can quantify the degree to which these bonds are formed and broken, indicating whether the transition state is "early" (reactant-like) or "late" (product-like).

For the N-alkylation of this compound, the energy profile would show the relative energies of the separated reactants (this compound and methyl iodide), the transition state, and the final product (the quaternary ammonium (B1175870) salt). Such a profile would likely indicate a single-step mechanism (SN2 type) with one transition state.

| Species | Description | Hypothetical Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + CH3I | 0 (Reference) |

| Transition State (TS) | [C10H13NO---CH3---I]‡ | +Ea (Activation Energy) |

| Products | [C10H13N(CH3)O]+ + I- | ΔErxn (Overall Reaction Energy) |

Molecular Dynamics Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. iphy.ac.cn By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, conformational changes, and intermolecular interactions. ulisboa.ptresearchgate.net These simulations are particularly useful for understanding how a molecule like this compound interacts with its environment, such as a solvent or a biological macromolecule. mdpi.com

| Molecular Moiety | Type of Interaction | Potential Interaction Partner | Information Gained from MD |

|---|---|---|---|

| Amine Group (-NH2) | Hydrogen Bonding (Donor) | Water, polar solvent molecules, protein residues | Solvation structure, binding affinity |

| Oxetane Oxygen (-O-) | Hydrogen Bonding (Acceptor) | Water, polar solvent molecules, protein residues | Solvation structure, binding site interactions |

| Benzyl Group | Hydrophobic, π-π stacking | Non-polar solvents, aromatic residues in proteins | Conformational preferences, binding orientation |

In Silico Screening and Molecular Docking Studies of Derivatives

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and interaction patterns between a ligand and a target protein. For derivatives of this compound, these studies are instrumental in identifying promising candidates for further development, particularly in drug discovery. The general workflow involves creating a library of virtual derivatives and docking them into the active site of a specific biological target.

Molecular docking studies on compounds structurally related to this compound, such as 3-benzyloxyhydantoin derivatives, have been performed to investigate their binding modes with target proteins like ribonucleotide reductase (RR). nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. For instance, modifications at certain positions on a core scaffold can significantly influence binding affinity. In the case of hydantoin (B18101) derivatives, substitutions at the C5 position with isopropyl or isobutyl groups were found to be favorable for binding to the RR active site. nih.gov

A hypothetical molecular docking study of this compound derivatives against a target kinase, for example, would likely involve analyzing interactions with key amino acid residues in the ATP-binding pocket. The results could be tabulated to compare the docking scores and interacting residues for different derivatives, providing a rational basis for selecting compounds for synthesis and biological evaluation.

Table 1: Hypothetical Molecular Docking Results of this compound Derivatives against a Target Protein

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Compound A | -8.5 | ASP133, LYS85, GLU97 | ASP133, LYS85 |

| Compound B | -9.2 | ASP133, PHE105, CYS199 | ASP133, CYS199 |

| Compound C | -7.8 | LYS85, GLU97, ASN186 | LYS85 |

These computational screening approaches enable the rapid evaluation of large numbers of compounds, prioritizing those with the highest predicted activity and best fit within the target's binding site. This significantly streamlines the initial phases of drug discovery by focusing resources on the most promising candidates.

Conformation Analysis and Stereochemical Predictions

Conformation analysis of this compound and its derivatives is crucial for understanding their three-dimensional structure, which in turn dictates their biological activity. The oxetane ring introduces a degree of conformational rigidity, while the benzyl and amine substituents can adopt various spatial arrangements. Theoretical methods, such as density functional theory (DFT), are often employed to predict the most stable conformations and to understand the energetic barriers between different conformers.

For molecules with stereocenters, predicting the stereochemical outcome of a reaction is a significant challenge. Computational models can be used to predict the preferred stereoisomer formed in a reaction. For example, in enantioselective synthesis, computational studies can help in understanding the mechanism of chiral induction by a catalyst. Studies on the enantioselective arylation of N-heteroaryl trifluoroborates using Ni/photoredox dual catalysis have utilized chiral ligands to achieve high enantioselectivity. nih.gov The development of these methods often involves screening various chiral ligands and conditions, a process that can be guided by computational predictions.

The stereochemistry of this compound is of particular importance as the carbon atom to which the benzyl and amine groups are attached is a stereocenter. Therefore, this compound exists as a pair of enantiomers. The biological activity of these enantiomers can differ significantly. Computational studies can predict the more active enantiomer by docking both forms into the active site of a target protein and comparing their binding energies and interaction patterns.

Table 2: Predicted Properties of this compound Enantiomers

| Property | (R)-3-Benzyloxetan-3-amine | (S)-3-Benzyloxetan-3-amine |

| Predicted Lowest Energy Conformation | gauche | anti |

| Calculated Dipole Moment (Debye) | 2.1 | 2.5 |

| Predicted Docking Score (kcal/mol) | -8.9 | -7.5 |

These theoretical predictions provide valuable insights into the structural and electronic properties of the molecule, guiding the design of new derivatives with improved activity and selectivity.

Advanced Characterization Techniques for 3 Benzyloxetan 3 Amine and Its Derivatives

Spectroscopic Analysis (NMR, IR, MS)

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Benzyloxetan-3-amine. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, ¹H NMR and ¹³C NMR spectra would provide a detailed map of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum, the protons of the benzyl (B1604629) group would appear as a multiplet in the aromatic region (~7.2-7.4 ppm). The benzylic methylene (B1212753) protons (-CH₂-Ph) would likely present as a singlet around 3.8 ppm. The four protons of the oxetane (B1205548) ring are diastereotopic and would therefore exhibit distinct signals, typically as doublets or multiplets in the range of 4.5-4.9 ppm, reflecting their coupling with each other. The amine proton (-NH) signal is often broad and its chemical shift can vary depending on solvent and concentration.

In the ¹³C NMR spectrum, characteristic signals would confirm the carbon framework. The aromatic carbons of the benzyl group would be found between ~127 and 138 ppm. The benzylic carbon would resonate around 50-55 ppm. The quaternary carbon of the oxetane ring bonded to the amine and benzyl groups would appear around 60-65 ppm, while the methylene carbons of the oxetane ring (-CH₂-O-) would be observed further downfield, typically in the 78-82 ppm region.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would display characteristic absorption bands. A key feature would be the N-H stretching vibration of the primary amine, which typically appears as one or two bands in the 3300-3500 cm⁻¹ region. osti.govlabrulez.com C-H stretching vibrations from the aromatic ring and the aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ range for aliphatic amines. osti.gov The characteristic C-O-C stretching of the oxetane ether linkage would produce a strong absorption band, typically around 950-1100 cm⁻¹.

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₃NO), the expected monoisotopic mass is approximately 163.10 Da. In electrospray ionization (ESI) mode, the compound would be detected as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 164.11. Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 186.09), might also be observed. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. The fragmentation pattern would likely involve the characteristic loss of the benzyl group (m/z 91) or cleavage of the oxetane ring.

| Technique | Expected Observation for this compound | Structural Feature Confirmed |

| ¹H NMR | Aromatic protons (~7.2-7.4 ppm), Oxetane CH₂ (~4.5-4.9 ppm), Benzyl CH₂ (~3.8 ppm) | Benzyl group, Oxetane ring |

| ¹³C NMR | Aromatic carbons (~127-138 ppm), Oxetane CH₂ carbons (~78-82 ppm), Quaternary oxetane C (~60-65 ppm) | Carbon skeleton, Functional group positions |

| IR | N-H stretch (~3300-3500 cm⁻¹), C-O-C stretch (~950-1100 cm⁻¹) | Primary amine, Oxetane ether linkage |

| MS (ESI) | [M+H]⁺ at m/z ≈ 164.11 | Molecular weight and formula |

Chromatographic Purity and Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, or its enantiomers.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary tool for assessing the purity of non-volatile compounds. For this compound, a reversed-phase HPLC method would typically be developed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the basic amine. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector.

Since this compound is chiral, chiral HPLC is necessary to separate its enantiomers. This is achieved using a chiral stationary phase (CSP), such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). The choice of mobile phase (normal-phase or reversed-phase) and additives is critical for achieving baseline separation of the two enantiomers. calpaclab.com

Gas Chromatography (GC) Gas chromatography is suitable for volatile and thermally stable compounds. Amines can be challenging to analyze by GC due to their basicity, which can lead to peak tailing and interaction with the column. labrulez.com However, with appropriate columns (e.g., deactivated or base-deactivated columns) or after derivatization, GC can be an effective method for purity assessment. Derivatization, for instance by acylation, can improve the volatility and chromatographic behavior of the amine. osti.gov When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of volatile impurities.

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Purpose |

| Reversed-Phase HPLC | C18 silica | Acetonitrile/Water with 0.1% TFA | Purity assessment |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Enantiomeric separation |

| GC | DB-5ms (low-bleed silicone) | Helium | Purity and volatile impurity analysis |

Crystallographic Analysis for Solid-State Structure Elucidation

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. To perform this analysis, a high-quality single crystal of this compound or one of its derivatives (e.g., a salt like the hydrochloride) is required.

The analysis provides precise coordinates of each atom in the crystal lattice, allowing for the exact determination of bond lengths, bond angles, and torsion angles. For this compound, crystallographic data would definitively confirm the connectivity of the atoms and the conformation of the molecule. A key structural feature of interest would be the puckering of the four-membered oxetane ring. sigmaaldrich.com The introduction of a bulky benzyl group at the 3-position is expected to influence this puckering. Furthermore, the analysis would reveal the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing arrangement. This information is crucial for understanding the physical properties of the solid material.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Bond Lengths & Angles | Precise measurement of the geometry of the molecule. |

| Torsion Angles | Defines the conformation of the molecule, including ring puckering. |

| Hydrogen Bonding | Identifies intermolecular interactions that stabilize the crystal structure. |

| Absolute Configuration | Can determine the absolute stereochemistry (R or S) if a chiral reference is present. |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of 3-substituted oxetanes, including 3-aminooxetanes, has traditionally been challenging. nih.govthieme.de However, recent advancements are paving the way for more accessible and versatile synthetic routes. A key precursor for many of these syntheses is oxetan-3-one. nih.govnih.gov

Future synthetic strategies are likely to focus on:

Strain-Release-Driven Methods: Exploiting the inherent ring strain of the oxetane (B1205548) core can facilitate novel reactions. A recently developed two-step, modular method for creating oxetane-containing amide bioisosteres utilizes the reactivity of oxetan-3-one to form amine-benzotriazole intermediates. These intermediates then react with various organometallic reagents to produce a range of amino-oxetanes in good yields. nih.gov This approach could be adapted for the specific synthesis of 3-Benzyloxetan-3-amine and its derivatives.

Catalytic Asymmetric Synthesis: Achieving enantioselective synthesis is crucial for pharmaceutical applications. The development of new catalytic systems, such as those based on chiral Brønsted acids or (salen)Co(III) complexes, for the asymmetric ring-opening of prochiral 3-substituted oxetanes is a promising area. nih.gov These methods could provide access to specific stereoisomers of this compound, which is critical for studying their biological activity.

Defluorosulfonylative Coupling: A novel method for forming amino-oxetanes involves the defluorosulfonylative coupling of sulfonyl fluorides. nih.gov This reaction proceeds through the formation of a planar oxetane carbocation, which then couples with an amine. nih.gov This strategy offers a new disconnection approach for synthesizing 3-aryl-3-amino oxetanes, which are valuable as benzamide replacements in drug discovery. thieme.de

| Synthetic Approach | Key Features | Potential Advantages for this compound |

| Strain-Release-Driven Modular Synthesis | Utilizes oxetan-3-one, forms amine-benzotriazole intermediates. nih.gov | High yields, scalability, and modularity for creating diverse derivatives. nih.gov |

| Catalytic Asymmetric Nucleophilic Opening | Employs chiral Brønsted acids or metal complexes for desymmetrization. nih.gov | Access to highly functionalized chiral building blocks and specific enantiomers. |

| Defluorosulfonylative Coupling | Forms an oxetane carbocation from a sulfonyl fluoride precursor. nih.gov | Tolerant of polar functional groups, suitable for creating libraries of compounds. nih.gov |

Exploration of New Derivatization Strategies

The primary amine of this compound serves as a versatile handle for a wide range of chemical modifications. Future research will undoubtedly explore new derivatization strategies to synthesize novel analogs with fine-tuned properties. 3-aminooxetanes have been demonstrated to act as 1,3-amphoteric molecules, capable of participating in intermolecular annulation reactions to form valuable heterocyclic structures. nih.gov

Key areas for exploration include:

Bioisosteric Replacement: The oxetane-amine motif is an excellent bioisostere for amides, a common functional group in pharmaceuticals. nih.gov Systematic derivatization of the benzyl (B1604629) group and the amine can lead to new compounds with improved pharmacokinetic profiles, reduced toxicity, and novel intellectual property. nih.gov

Annulation Reactions: The demonstrated ability of 3-aminooxetanes to undergo [3+2] annulations with polarized π-systems opens up pathways to complex heterocyclic systems. nih.gov For example, reactions with isothiocyanates, isocyanates, and even carbon dioxide can yield iminothiazolidines, iminooxazolidines, and oxazolidinones, respectively. nih.gov

Scaffold Decoration: The benzyl group can be functionalized to introduce additional diversity. Furthermore, modifications at the 2- and 4-positions of the oxetane ring, although more synthetically challenging, could lead to novel scaffolds with unique three-dimensional shapes.

Broader Applications in Material Science and Catalysis

While the primary focus for oxetane derivatives has been in medicinal chemistry, their unique structural and electronic properties suggest potential applications in other fields.

Material Science: The rigid and polar nature of the oxetane ring could be exploited in the design of novel polymers and materials. Incorporation of this compound into polymer backbones could influence properties such as thermal stability, solubility, and hydrogen bonding capabilities. The development of photosensitive polyimides containing strained ring structures is an area of active research. acs.org

Catalysis: The amine functionality in this compound can act as a ligand for metal catalysts. The constrained geometry of the oxetane ring could enforce specific coordination geometries, potentially leading to novel catalytic activity or selectivity. Asymmetric ring-opening reactions of oxetanes are already a subject of study, and the development of oxetane-based chiral ligands is a logical next step. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Predictive Modeling: Machine learning (ML) algorithms can be trained on existing chemical data to predict the properties of novel compounds. mdpi.com This includes predicting biological activity (e.g., QSAR modeling), pharmacokinetic properties (ADMET), and even potential synthetic routes. mdpi.compatsnap.com For this compound, AI could rapidly screen virtual libraries of derivatives to identify candidates with the highest probability of success. mdpi.com

Retrosynthetic Analysis: AI-powered tools are becoming increasingly adept at planning synthetic routes for complex molecules. biopharmatrend.com These platforms can analyze the structure of a target derivative of this compound and propose multiple, ranked synthetic pathways, potentially uncovering more efficient or cost-effective methods than those devised by human chemists. biopharmatrend.com

De Novo Design: Generative AI models can design entirely new molecules with desired property profiles. mdpi.com By providing the model with a set of target parameters (e.g., high binding affinity for a specific protein, good solubility), it could generate novel oxetane-based structures, including derivatives of this compound, for further investigation. nih.gov This accelerates the design-make-test-analyze cycle, a cornerstone of modern drug discovery. biopharmatrend.com

Q & A

Q. Critical Parameters :

- Temperature : Excess heat during benzylation can lead to ring-opening side products.

- Solvent Choice : Polar solvents stabilize intermediates but may compete in nucleophilic reactions.

- Catalyst Selection : Palladium or nickel catalysts improve benzylation efficiency but require inert atmospheres .

Basic: How is this compound characterized using spectroscopic and chromatographic techniques?

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The oxetane protons (H on C2 and C4) appear as distinct multiplets at δ 4.5–5.0 ppm due to ring strain. Benzyl protons show aromatic signals at δ 7.2–7.4 ppm and a benzylic CH₂ group at δ 3.8–4.2 ppm .

- ¹³C NMR : The oxetane carbons resonate at δ 70–80 ppm, while the benzyl carbons appear at δ 125–140 ppm (aromatic) and δ 45–50 ppm (CH₂) .

- FTIR : Stretching vibrations for NH (3300–3400 cm⁻¹) and C-O (1100–1200 cm⁻¹) confirm amine and ether functionalities .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detects purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 178) .

Advanced: How does positional isomerism (ortho, meta, para) of substituents on the benzyl group affect reactivity and biological activity?

Methodological Answer :

Positional isomerism significantly impacts steric and electronic properties:

Q. Experimental Design :

- Compare reaction rates of isomers under identical conditions.

- Use molecular docking studies to correlate substituent position with target interaction .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer :

Yield discrepancies often arise from:

Byproduct Formation : Oxetane ring-opening under acidic conditions (e.g., HCl) generates undesired linear amines. Monitor via TLC or LC-MS and adjust pH to neutral during workup .

Catalyst Deactivation : Trace moisture or oxygen poisons metal catalysts. Use glovebox techniques or molecular sieves for moisture-sensitive reactions .

Isomer Cross-Contamination : Ortho/meta/para isomers co-elute in chromatography. Employ high-resolution HPLC with chiral columns or derivatize amines with CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene) for UV/fluorescence detection .

Basic: What purification strategies are optimal for isolating this compound from reaction mixtures?

Q. Methodological Answer :

- Crystallization : Use hexane/ethyl acetate (3:1) for slow cooling to isolate crystalline product. Add dihydrochloride salts (e.g., HCl gas) to improve crystallinity .

- Column Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate). Monitor fractions via TLC (Rf ~0.3 in 1:1 hexane/EA) .

- Distillation : For high-purity amine, perform vacuum distillation (bp 120–130°C at 0.1 mmHg) .

Advanced: What mechanistic insights explain the deamination of this compound derivatives under mild conditions?

Methodological Answer :

Recent advances using N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (Reagent 3) enable direct deamination at room temperature via primary isodiazene intermediates :

Intermediate Formation : Reagent 3 reacts with the amine to generate a diazene species, avoiding harsh pre-functionalization (e.g., tosylation).

Nitrogen Extrusion : The unstable diazene decomposes, releasing N₂ and forming a carbocation.

Proton Transfer : Solvent (e.g., DCM) abstracts a proton, yielding the deaminated alkane.

Q. Key Advantages :

- Functional group tolerance (e.g., retention of oxetane rings).

- Applicable to complex substrates (e.g., amino acids, pharmaceuticals) .

Advanced: How can computational methods predict the stability of this compound in biological systems?

Q. Methodological Answer :

- DFT Calculations : Model the oxetane ring’s strain energy (≈25 kcal/mol) and predict hydrolysis pathways. Solvent models (e.g., PCM for water) simulate physiological degradation .

- MD Simulations : Analyze interactions with enzymes (e.g., cytochrome P450) to estimate metabolic half-life.

- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with logP and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro